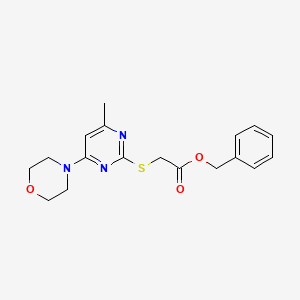

Benzyl 2-((4-methyl-6-morpholinopyrimidin-2-yl)thio)acetate

Description

Benzyl 2-((4-methyl-6-morpholinopyrimidin-2-yl)thio)acetate is a pyrimidine-derived compound featuring a thioacetate bridge, a benzyl ester group, and a morpholine substituent at the 4-position of the pyrimidine ring. This structure confers unique physicochemical and biological properties, making it a candidate for pharmaceutical and agrochemical applications.

Properties

Molecular Formula |

C18H21N3O3S |

|---|---|

Molecular Weight |

359.4 g/mol |

IUPAC Name |

benzyl 2-(4-methyl-6-morpholin-4-ylpyrimidin-2-yl)sulfanylacetate |

InChI |

InChI=1S/C18H21N3O3S/c1-14-11-16(21-7-9-23-10-8-21)20-18(19-14)25-13-17(22)24-12-15-5-3-2-4-6-15/h2-6,11H,7-10,12-13H2,1H3 |

InChI Key |

DVBVSRHNHAUFRF-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=NC(=N1)SCC(=O)OCC2=CC=CC=C2)N3CCOCC3 |

solubility |

>53.9 [ug/mL] (The mean of the results at pH 7.4) |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of BENZYL 2-{[4-METHYL-6-(MORPHOLIN-4-YL)PYRIMIDIN-2-YL]SULFANYL}ACETATE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction involving appropriate precursors such as 4-methyl-6-(morpholin-4-yl)pyrimidine.

Introduction of the Sulfanyl Group: The sulfanyl group is introduced via a nucleophilic substitution reaction, where a suitable thiol reacts with the pyrimidine derivative.

Attachment of the Benzyl Group: The benzyl group is attached through a nucleophilic substitution reaction, where benzyl chloride reacts with the intermediate compound.

Esterification: The final step involves esterification to form the acetate ester, typically using acetic anhydride or acetyl chloride under acidic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

BENZYL 2-{[4-METHYL-6-(MORPHOLIN-4-YL)PYRIMIDIN-2-YL]SULFANYL}ACETATE can undergo various chemical reactions, including:

Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to yield corresponding alcohols or amines.

Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Benzyl chloride, sodium hydride.

Major Products

Oxidation: Sulfoxides, sulfones.

Reduction: Alcohols, amines.

Substitution: Various benzyl derivatives.

Scientific Research Applications

BENZYL 2-{[4-METHYL-6-(MORPHOLIN-4-YL)PYRIMIDIN-2-YL]SULFANYL}ACETATE has several scientific research applications:

Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate in the synthesis of drugs targeting various diseases.

Biology: The compound is used in biochemical assays to study enzyme interactions and inhibition.

Materials Science: It is explored for its potential use in the development of new materials with unique properties.

Industry: The compound is used as a precursor in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of BENZYL 2-{[4-METHYL-6-(MORPHOLIN-4-YL)PYRIMIDIN-2-YL]SULFANYL}ACETATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparison

The compound shares structural similarities with other pyrimidine derivatives but differs in key substituents. A notable analog is Ethyl 2-[6-methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate (compound 1) . Key distinctions include:

- Position 4 substituent : Morpholine (target compound) vs. thietan-3-yloxy (compound 1).

- Ester group : Benzyl (target) vs. ethyl (compound 1).

- Pyrimidine backbone : Both retain a methyl group at position 6 and a thioacetate linkage.

Table 1: Structural and Physicochemical Properties

ADMET Profiles

- Absorption : The target compound’s higher lipophilicity may favor passive diffusion across membranes but reduce aqueous solubility.

- Toxicity : Morpholine derivatives are generally well-tolerated, whereas thietane-containing compounds (like compound 1) may pose risks due to ring strain and sulfur reactivity.

Biological Activity

Benzyl 2-((4-methyl-6-morpholinopyrimidin-2-yl)thio)acetate is an organic compound with significant potential in medicinal chemistry and biological research. This article delves into its biological activity, including mechanisms of action, research findings, and applications.

Chemical Structure and Properties

- Molecular Formula : C18H21N3O3S

- Molecular Weight : 359.4 g/mol

- IUPAC Name : Benzyl 2-(4-methyl-6-morpholin-4-ylpyrimidin-2-yl)sulfanylacetate

- Solubility : >53.9 µg/mL at pH 7.4

The compound features a benzyl group, a morpholine ring, and a pyrimidine ring, contributing to its diverse biological activities.

Benzyl 2-((4-methyl-6-morpholinopyrimidin-2-yl)thio)acetate interacts with various biological targets, primarily enzymes and receptors. Its mechanism involves:

- Enzyme Inhibition : The compound has been shown to inhibit acetylcholinesterase (AChE), which is crucial for neurotransmitter regulation in neuronal pathways, particularly in relation to Alzheimer's disease .

- Receptor Binding : It may alter receptor functions by binding to specific sites, potentially affecting signal transduction pathways.

Antitumor Activity

Research indicates that derivatives of the compound exhibit antitumor properties. For instance, related compounds have demonstrated significant cytotoxic effects against various cancer cell lines:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 5 | A549 | 6.26 |

| 6 | HCC827 | 6.48 |

| 8 | NCI-H358 | 20.46 |

These findings suggest that modifications to the structure can enhance antitumor efficacy, making it a candidate for further development in cancer therapeutics .

Antimicrobial Activity

The compound's potential as an antimicrobial agent has also been explored. Studies have shown that certain derivatives exhibit activity against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) were determined using broth microdilution methods according to CLSI guidelines .

Case Studies

-

Alzheimer's Disease Research :

- A study focused on the design and synthesis of compounds similar to Benzyl 2-((4-methyl-6-morpholinopyrimidin-2-yl)thio)acetate demonstrated promising AChE inhibitory activity with an IC50 value of 2.7 µM for one derivative . This highlights its potential application in treating cognitive decline associated with Alzheimer's.

- Antitumor Screening :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.